3-Chloro-2,4-dimethylbenzaldehyde
Description
3-Chloro-2,4-dimethylbenzaldehyde (CAS: Not explicitly provided; referenced in and ) is a substituted aromatic aldehyde featuring a chloro group at position 3 and methyl groups at positions 2 and 4 on the benzene ring. This compound is utilized in organic synthesis, pharmaceutical intermediates, and specialty chemical production. Its reactivity is influenced by the electron-withdrawing chloro group and electron-donating methyl substituents, which modulate electrophilic aromatic substitution patterns and aldehyde functionality.
Properties
IUPAC Name |
3-chloro-2,4-dimethylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-6-3-4-8(5-11)7(2)9(6)10/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVAQWFKVGNBKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share structural similarities with 3-Chloro-2,4-dimethylbenzaldehyde but differ in substituent type, position, or functional groups:
Physicochemical Properties
- Electron Effects: Methyl groups (C2, C4) in this compound donate electrons via hyperconjugation, activating the ring toward electrophilic attack at positions ortho/para to the chloro group. Methoxy substituents (e.g., in 3-Chloro-2,4-dimethoxybenzaldehyde) are stronger electron donors, further increasing ring activation but introducing steric challenges. Nitro groups (e.g., in 4-Chloro-2-nitrobenzaldehyde) are strongly electron-withdrawing, deactivating the ring and directing reactions to meta positions.
- Solubility and Stability: Hydroxy-substituted analogues (e.g., 5-Chloro-2-hydroxy-3-methylbenzaldehyde) exhibit higher solubility in aqueous media due to hydrogen bonding. Methyl and methoxy groups enhance lipophilicity, making this compound suitable for non-polar reaction environments.
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